molecular formula C17H14ClNO4 B5665457 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid

2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid

Cat. No. B5665457
M. Wt: 331.7 g/mol
InChI Key: MZZFUYXERIPXAS-XNTDXEJSSA-N
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Description

Introduction 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is a compound with potential applications in various fields due to its unique chemical structure. This compound belongs to a class of organic compounds known for their diverse chemical and physical properties.

Synthesis Analysis The synthesis of compounds similar to 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid involves multiple steps, starting from basic aromatic compounds and proceeding through reactions like condensation, polymerization, and functionalization. The synthesis process is often guided by the desired chemical structure and properties of the final compound (Liu et al., 2009).

Molecular Structure Analysis The molecular structure of similar compounds is characterized by the presence of aromatic rings, substituted groups, and acrylic acid moiety. These structural features significantly influence the compound's chemical behavior and interactions. Advanced techniques like X-ray crystallography are used for structural determination and analysis (Chenna et al., 2008).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including polymerization, condensation, and aminolysis. The presence of functional groups like acrylic acid and substituted aromatic rings facilitates diverse chemical transformations and interactions with other molecules. These reactions are crucial for modifying the compound for specific applications (Upreti et al., 1996).

Physical Properties Analysis The physical properties of such compounds are influenced by their molecular structure. Factors like molecular weight, solubility, and melting point are critical in determining the compound's suitability for different applications. Analytical techniques like NMR and IR spectroscopy are commonly used for the physical characterization of these compounds (Abdulla et al., 2013).

Chemical Properties Analysis The chemical properties, such as reactivity, stability, and interaction with other substances, are shaped by the compound's functional groups and overall molecular architecture. Studies on similar compounds have shown that modifications at the molecular level can significantly alter their chemical behavior and potential applications (Xie Bing, 2007).

properties

IUPAC Name

(E)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-23-12-8-6-11(7-9-12)10-15(17(21)22)19-16(20)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZFUYXERIPXAS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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